1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione
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Overview
Description
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione is a spirocyclic compound characterized by its unique structural features.
Preparation Methods
The synthesis of 1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione typically involves a multi-step process. One common method includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst . Another approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Industrial production methods may vary, but they often involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various spirocyclic compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a transporter required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione is unique due to its spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom . Similar compounds include:
- 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane-4,4-dione
- 9- (4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9,9-dioxide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11)5-1-8(2-6-13)7-9-3-4-12-8/h9H,1-7H2 |
InChI Key |
FINSMIHDRWZBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC12CNCCO2 |
Origin of Product |
United States |
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